

Physicochemical Properties of Losartan USP Related Compound E: A Technical Guide

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Compound of Interest		
Compound Name:	Losartan Impurity 2	
Cat. No.:	B600979	Get Quote

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Introduction

Losartan, a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Losartan USP Related Compound E is a known impurity of Losartan. This technical guide provides a comprehensive overview of the available physicochemical properties of Losartan USP Related Compound E, along with detailed experimental protocols for its characterization. Due to the limited availability of specific experimental data for this particular impurity, this guide also includes data for the parent compound, Losartan, for comparative purposes.

Compound Identification and Structure

Losartan USP Related Compound E is a dimer of Losartan. Its chemical structure and identifiers are presented below.

Chemical Structure:

While a definitive 2D structure diagram for Losartan Related Compound E is not readily
available in public sources, its systematic name suggests it is a dimer of Losartan. The exact
linkage and stereochemistry would require specific structural elucidation data.



Table 1: Compound Identification

Identifier	Information
Systematic Name	5-[4'-({2-Butyl-5-[(5-{4'-[(2-butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]biphenyl-2-yl}-2H-tetrazol-2-yl)methyl]-4-chloro-1H-imidazol-1-yl}methyl)biphenyl-2-yl]tetrazol potassium salt
CAS Number	212316-88-6
Molecular Formula	C44H43Cl2KN12O[1][2]
Molecular Weight	865.90 g/mol

Physicochemical Properties

Specific experimental data for the melting point, boiling point, solubility, and pKa of Losartan USP Related Compound E are not readily available in the public domain. The following table summarizes the available information and provides the corresponding data for Losartan for reference.

Table 2: Physicochemical Data



Property	Losartan USP Related Compound E	Losartan (Parent Compound)
Melting Point	Data not available	183.5-184.5 °C
Boiling Point	Data not available	Data not available
Solubility	Data not available	Freely soluble in water, soluble in alcohols, and slightly soluble in common organic solvents like acetonitrile and methyl ethyl ketone. Solubility is pH-dependent.[3]
рКа	Data not available	4.9[4]
Appearance	Data not available	White to off-white free-flowing crystalline powder.
Storage	2-8°C	Room Temperature

Experimental Protocols for Characterization

The following sections detail the methodologies for the key experiments used in the characterization of Losartan and its related compounds, which are applicable to Losartan USP Related Compound E.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for the separation and quantification of Losartan and its impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).



- Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a
 mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent
 (e.g., acetonitrile).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of 220 nm.
- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

Workflow for HPLC Analysis:



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HPLC analysis workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful technique for the identification and structural elucidation of impurities.

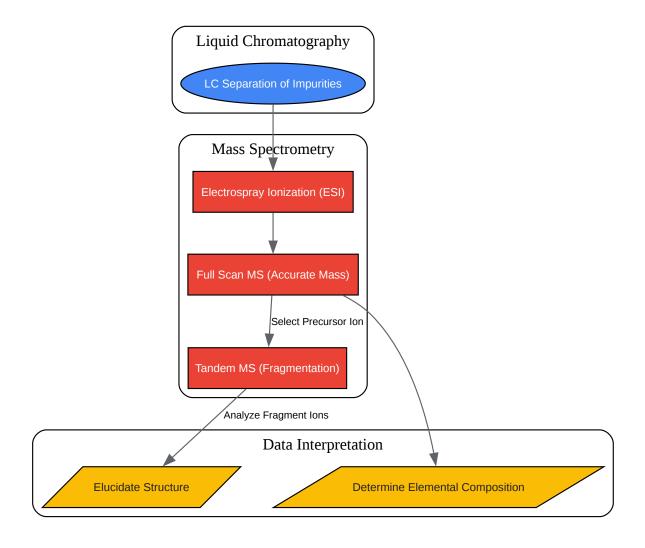
Methodology:

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
- LC Conditions: Similar to the HPLC method described above. The mobile phase components should be volatile (e.g., using formic acid or ammonium acetate instead of phosphoric acid).
- Mass Spectrometry Conditions:



- Ionization Source: Electrospray Ionization (ESI) is commonly used, in both positive and negative ion modes.
- Mass Analyzer: High-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.
- Fragmentation: Tandem mass spectrometry (MS/MS) experiments are performed to obtain structural information.

Workflow for LC-MS Identification:





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LC-MS workflow for impurity identification.

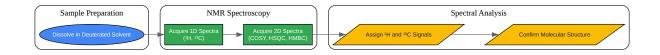
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanold4).
- Experiments:
 - 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and connectivity of protons and carbons.
 - 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish the complete molecular structure.

Workflow for NMR Structural Elucidation:



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NMR spectroscopy workflow for structural confirmation.

Signaling Pathways and Biological Activity



As an impurity, Losartan USP Related Compound E is not expected to have a designated therapeutic target or signaling pathway. Its biological activity and toxicological profile would need to be assessed as part of the drug safety evaluation. The primary focus for such a compound is on its detection, characterization, and control within the drug substance and product.

Conclusion

This technical guide has summarized the available physicochemical information for Losartan USP Related Compound E and provided detailed experimental workflows for its characterization. While specific experimental data for some properties of this impurity are lacking in the public domain, the analytical methodologies described provide a robust framework for its identification, quantification, and structural elucidation. For drug development professionals, rigorous analytical control of such impurities is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product. Further research to determine the specific physicochemical properties and potential biological impact of Losartan USP Related Compound E is warranted.

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